molecular formula C8H8ClNO2 B1378602 2-Amino-4-chloro-6-methylbenzoic acid CAS No. 1379287-85-0

2-Amino-4-chloro-6-methylbenzoic acid

Cat. No.: B1378602
CAS No.: 1379287-85-0
M. Wt: 185.61 g/mol
InChI Key: AIPNIMNDVSPACA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

2-Amino-4-chloro-6-methylbenzoic acid can be synthesized through several methods. One common approach involves the nitration of a chlorotoluene derivative, followed by reduction and subsequent hydrolysis of the ester group. Another method includes the use of Suzuki–Miyaura coupling reactions, which involve the cross-coupling of boron reagents with aryl halides under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis processes. These processes often utilize aryl bromination, esterification, and Sandmeyer reactions to achieve the desired product . The reaction conditions are optimized to ensure high yield and purity of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-4-chloro-6-methylbenzoic acid is unique due to the specific positioning of its functional groups, which imparts distinct chemical and biological properties. The combination of the amine, chlorine, and methyl groups on the benzene ring allows for diverse reactivity and applications in various fields.

Properties

IUPAC Name

2-amino-4-chloro-6-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2/c1-4-2-5(9)3-6(10)7(4)8(11)12/h2-3H,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIPNIMNDVSPACA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C(=O)O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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